molecular formula C15H12N2O4S B2626794 Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate CAS No. 497088-59-2

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate

Cat. No.: B2626794
CAS No.: 497088-59-2
M. Wt: 316.33
InChI Key: IMTJHKSCOZHINM-UHFFFAOYSA-N
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Description

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a synthetic small molecule characterized by a benzothiazole sulfonamide core linked to a methyl benzoate ester via an amino group. The 1,1-dioxido-1,2-benzothiazol-3-yl moiety confers sulfonamide-like electronic properties, while the benzoate ester provides structural versatility.

Properties

IUPAC Name

methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)22(19,20)17-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTJHKSCOZHINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 1,1-dioxido-1,2-benzothiazole under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate (hypothetical) C₁₅H₁₂N₂O₄S 316.33* Methyl benzoate ester Inferred ion channel modulation N/A
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl isonicotinate C₁₉H₁₃N₃O₄S 379.39 Isonicotinate ester Not reported
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate C₁₇H₁₆N₂O₅S 360.38 3-Methoxybenzoate, ethyl linker Not reported
Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}benzamides Varies ~400–450 Benzamide, propyl linker Kv1.3 inhibition (IC₅₀ ~10 nM)
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate C₁₀H₉NO₃S 223.25 Ethyl ester, ketone Antimicrobial

*Calculated based on analogous structures.

Key Structural and Functional Differences

Ester vs. Amide Linkages
  • Methyl Benzoate vs. The benzamide analogs demonstrated potencies comparable to PAP-1, a known Kv1.3 blocker, with IC₅₀ values in the nanomolar range .
Substituent Modifications
  • Benzoate Ester Variations :
    • The isonicotinate ester in introduces a pyridyl group, which may enhance solubility or metal-binding capacity due to its N,O-bidentate directing properties .
    • The 3-methoxybenzoate substituent in increases lipophilicity, which could influence membrane permeability .

Biological Activity

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications based on recent findings.

Chemical Structure and Synthesis

This compound has the molecular formula C15H12N2O4SC_{15}H_{12}N_{2}O_{4}S. The compound features a benzoate group linked to a benzothiazole derivative through an amino connection. The synthesis typically involves the reaction of 3-amino benzoic acid with 1,1-dioxido-1,2-benzothiazole under specific conditions. This reaction often requires a catalyst and is performed under reflux to ensure complete conversion.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to function as an enzyme inhibitor , binding to active sites and blocking substrate access. The presence of the sulfonamide group enhances its binding affinity and specificity for certain enzymes .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Potential

The compound has also been explored for its anticancer properties . In vitro assays have reported that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. This effect may be linked to its ability to inhibit specific kinases or other critical enzymes involved in cancer cell metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds containing the benzothiazole moiety:

  • Inhibition of Kv1.3 Channels : A study on structurally similar compounds revealed potent inhibitory effects on Kv1.3 channels, which are crucial for T-cell activation. This suggests potential therapeutic applications in autoimmune diseases where T-cell modulation is beneficial .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial efficacy of benzothiazole derivatives against resistant strains of bacteria, demonstrating the relevance of this chemical class in addressing antibiotic resistance issues.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
Methyl 3-aminobenzoateLacks benzothiazole moietyLimited antimicrobial activity
Methyl 3-(benzothiazol-2-yl)benzoateNo sulfonamide groupModerate anticancer effects
This compoundUnique combination of benzothiazole and sulfonamideStrong antimicrobial and anticancer properties

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